molecular formula C5H3F3O2S B14232269 Methyl 3-sulfanylidene-2-(trifluoromethyl)prop-2-enoate CAS No. 651719-49-2

Methyl 3-sulfanylidene-2-(trifluoromethyl)prop-2-enoate

Cat. No.: B14232269
CAS No.: 651719-49-2
M. Wt: 184.14 g/mol
InChI Key: CIISGAFBMSDUCU-UHFFFAOYSA-N
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Description

Methyl 3-sulfanylidene-2-(trifluoromethyl)prop-2-enoate is a chemical compound known for its unique structural features and reactivity. It contains a trifluoromethyl group, which is known to enhance the compound’s stability, lipophilicity, and biological activity. This compound is of interest in various fields, including organic synthesis, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-sulfanylidene-2-(trifluoromethyl)prop-2-enoate typically involves the introduction of a trifluoromethyl group into a suitable precursor. One common method is the trifluoromethylation of a precursor compound using reagents such as trifluoromethyltrimethylsilane (TMSCF3) or sodium trifluoroacetate. These reactions are often carried out under mild conditions, making them suitable for large-scale synthesis .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of environmentally friendly reagents and catalysts is also emphasized to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-sulfanylidene-2-(trifluoromethyl)prop-2-enoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .

Scientific Research Applications

Methyl 3-sulfanylidene-2-(trifluoromethyl)prop-2-enoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 3-sulfanylidene-2-(trifluoromethyl)prop-2-enoate exerts its effects involves interactions with various molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, increasing its potency and selectivity. The compound can modulate enzyme activity, protein-protein interactions, and other cellular processes through these interactions .

Comparison with Similar Compounds

Uniqueness: Methyl 3-sulfanylidene-2-(trifluoromethyl)prop-2-enoate is unique due to the presence of both the trifluoromethyl and sulfanylidene groups, which confer distinct chemical and biological properties. This combination makes it particularly valuable in applications requiring high stability and specific reactivity .

Properties

CAS No.

651719-49-2

Molecular Formula

C5H3F3O2S

Molecular Weight

184.14 g/mol

InChI

InChI=1S/C5H3F3O2S/c1-10-4(9)3(2-11)5(6,7)8/h1H3

InChI Key

CIISGAFBMSDUCU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=C=S)C(F)(F)F

Origin of Product

United States

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